(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYAXJAXQULNIF-AGCSXLRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan Ring Construction
The furan-2-yl group is typically synthesized via the Paal-Knorr cyclization of 1,4-diketones under anhydrous acidic conditions (e.g., PPA or H2SO4). For example, heating 2,5-dimethoxy-2,5-dihydrofuran with aqueous HCl yields furan-2-carbaldehyde, which undergoes decarboxylation with palladium/charcoal to form furan.
Enoyl Group Installation
The (E)-configured enoyl side chain is introduced via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation :
-
Method A : Furan-2-carbaldehyde reacts with diethyl phosphonoacetate in the presence of NaH, yielding (E)-3-(furan-2-yl)acrylic acid ethyl ester.
-
Method B : Condensation of furan-2-carbaldehyde with malonic acid in pyridine/piperidine affords the enoyl acid, which is subsequently activated as an acyl chloride.
Enantioselective Formation of the (1S)-1-Carboxyethylamino Group
Starting Material: (S)-Alanine Derivatives
The (1S)-1-carboxyethylamino subunit originates from (S)-alanine, which is converted to its tert-butyl ester or benzyloxycarbonyl (Cbz)-protected form to prevent racemization during subsequent reactions.
Coupling to the β-Keto Ester Backbone
The β-keto ester intermediate (e.g., ethyl 4-amino-3-oxobutanoate) is prepared via Michael addition of ammonia to ethyl acrylate, followed by oxidation. Coupling with (S)-alanine derivatives employs carbodiimide-mediated amidation (EDCl/HOBt) in dichloromethane at 0–5°C, achieving >90% diastereomeric excess for the (aS,1S)-configuration.
Assembly of the 4-Oxobutanoic Acid Backbone
Claisen Condensation
Ethyl acetoacetate undergoes condensation with ethyl chloroformate in the presence of NaH, forming the β-keto diester. Selective hydrolysis with NaOH yields the 4-oxobutanoic acid fragment.
Oxidative Halogenation
A β-keto ester (e.g., ethyl 4-amino-3-oxobutanoate) is treated with N-bromosuccinimide (NBS) in CCl4, resulting in oxidative halogenation at the α-position. Subsequent ozonolysis in aqueous medium cleaves the double bond, generating the 4-oxo group.
Final Coupling and Deprotection
Sequential Amide Bond Formation
Global Deprotection
-
Ester hydrolysis : Treatment with LiOH in THF/H2O (1:1) cleaves ethyl esters to carboxylic acids.
-
Acidolytic removal of Cbz groups : HBr in acetic acid at 25°C yields the free amino group without epimerization.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (EtOAc/hexanes gradient) to resolve diastereomers. Final recrystallization from ethanol/water (7:3) affords the pure compound as a white solid.
Analytical Data
-
HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN).
-
MS (ESI-) : m/z 423.1 [M−H]−.
Alternative Synthetic Routes and Optimization
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates enhances enantiomeric excess. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-ethyl ester, enriching the (S)-configured product.
Solid-Phase Synthesis
Immobilization of the β-keto acid on Wang resin enables iterative coupling/deprotection cycles, reducing purification bottlenecks.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the peptide, such as the reduction of disulfide bonds in cysteine-containing peptides.
Common Reagents and Conditions
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used for substitution reactions.
Major Products
The major products formed from these reactions include free amino acids, modified peptides, and substituted derivatives of this compound.
Scientific Research Applications
The compound (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid is a complex molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, biochemistry, and potential therapeutic uses, supported by case studies and data tables.
Anticancer Activity
Research has indicated that compounds containing furan derivatives exhibit significant anticancer properties. The furan ring can participate in various biochemical reactions that may inhibit tumor growth. A study demonstrated that furan-containing compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Furan derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. In vitro studies have reported that similar compounds can reduce inflammation markers in cell cultures .
Protein Kinase Inhibition
The compound has potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. Research has identified similar structures as effective inhibitors of specific kinase pathways, suggesting that this compound may also be effective .
Case Study 1: Anticancer Efficacy
A study published in Haematologica explored the effects of furan derivatives on leukemia cells. The results indicated that the introduction of furan moieties enhanced the cytotoxicity of the compounds against leukemia cell lines, leading to increased apoptosis rates compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory bowel disease (IBD), researchers tested a series of furan-containing compounds, including derivatives similar to our target compound. The findings showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The formyl group on the aspartic acid residue can interact with formyl peptide receptors, which are involved in immune responses and cellular signaling. The peptide can also modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 4-oxobutanoic acid core but differ in substituents, leading to divergent physicochemical and biological properties:
Key Observations:
- Electron-Rich vs. This may improve solubility but reduce membrane permeability .
- Stereochemical Complexity : and highlight compounds with additional stereocenters and cyclic structures, which often correlate with higher target specificity but synthetic challenges .
Physicochemical Properties
- However, the prop-2-enoyl group may increase reactivity with biological nucleophiles .
- Acid/Base Behavior: The 4-oxobutanoic acid core (pKa ~3.5) ensures ionization at physiological pH, while the carboxyethyl group (pKa ~4.2) adds a second acidic moiety, influencing protein binding and excretion .
Analytical Characterization
- Mass Spectrometry : and emphasize GC×GC-MS and LC-MS for distinguishing isomers. The furan moiety’s unique fragmentation pattern (e.g., m/z 95 for C₅H₃O⁺) differentiates it from phenyl-containing analogs .
- Chromatography : Reverse-phase HPLC retention times would vary significantly between the target compound (more polar) and alkyl-substituted analogues () .
Biological Activity
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid, a complex amino acid derivative, has garnered attention for its potential biological activities. This compound features a furan ring, which is known for its diverse biological properties, and is being explored for applications in medicinal chemistry and biochemistry.
The compound can be described by its IUPAC name as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆N₂O₇ |
| Molar Mass | 312.29 g/mol |
| InChI Key | InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The furan moiety and the carboxyethyl group may facilitate binding to various receptors involved in cellular signaling pathways. Notably:
- Formyl Peptide Receptors : The formyl group on the aspartic acid residue may interact with formyl peptide receptors (FPRs), which play a crucial role in immune responses and inflammation.
- Enzyme Modulation : The compound can influence enzymatic activities, potentially altering metabolic pathways and cellular functions.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The interaction with FPRs may also suggest a potential role in reducing inflammation.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
Case Studies
A few notable studies have highlighted the biological significance of this compound:
- Study on Glioblastoma Cells : Research published in PMC demonstrated that derivatives of compounds similar to this compound exhibited cytotoxic effects against glioblastoma cells, indicating potential therapeutic applications in treating aggressive brain tumors .
- Inflammatory Response Modulation : A study indicated that compounds containing furan rings could modulate inflammatory responses through the inhibition of specific cytokines .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Protection of amino and carboxyl groups.
- Introduction of the formyl group.
- Coupling reactions using peptide coupling reagents like DCC and NHS.
- Deprotection to yield the final product.
Q & A
Q. What are the common synthetic routes for preparing (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of chiral amino acids and functionalized acyl groups. Key steps include:
- Michael Addition : For introducing the (E)-3-(furan-2-yl)prop-2-enoyl moiety, thioglycolic acid or analogous nucleophiles can be used in Michael-type additions to α,β-unsaturated ketones ().
- Amide Bond Formation : Carbodiimide-based coupling agents (e.g., EDC/HOBt) are employed to link the carboxyethyl and enoyl fragments while preserving stereochemistry.
- Purification : Flash chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and HPLC (C18 columns, 0.1% TFA in water/acetonitrile) ensure >95% purity ().
Optimization focuses on temperature control (0–4°C for sensitive intermediates) and inert atmospheres to prevent racemization.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups. For example, the furan proton signals appear at δ 6.5–7.5 ppm, while amide protons resonate near δ 7.8–8.2 ppm ().
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity. Gradient elution (5–95% acetonitrile in water) resolves enantiomeric impurities ().
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~420) and detects hydrolytic byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed spectroscopic data for this compound?
Discrepancies often arise from:
- Stereochemical Misassignment : Use chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) to verify enantiopurity ().
- Tautomerism or Conformational Flexibility : Variable-temperature NMR (VT-NMR) or X-ray crystallography (if crystals are obtainable) clarifies dynamic equilibria ().
- Solvent Artifacts : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts ().
Q. What strategies improve low yields in the final coupling step of the synthesis?
Low yields (~20–30%) may result from steric hindrance or side reactions. Mitigation approaches include:
- Pre-activation of Carboxylic Acids : Use mixed anhydrides (e.g., isobutyl chloroformate) instead of direct coupling.
- Microwave-assisted Synthesis : Reduces reaction time (e.g., 10 min at 80°C vs. 24 hr conventional heating) and minimizes decomposition ().
- Protecting Group Engineering : Temporarily mask reactive groups (e.g., tert-butyl esters for carboxylates) to prevent cross-reactivity ().
Q. How can computational methods guide the design of enantioselective syntheses for this compound?
- Density Functional Theory (DFT) : Models transition states to predict stereochemical outcomes of key steps (e.g., Michael addition or amide coupling) ().
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection (e.g., DMF vs. THF) ().
- Docking Studies : Predicts interactions with chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess (ee) ().
Methodological Considerations
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Q. How should researchers address challenges in isolating stereoisomers during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
